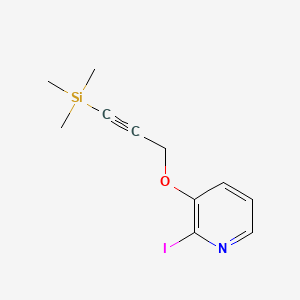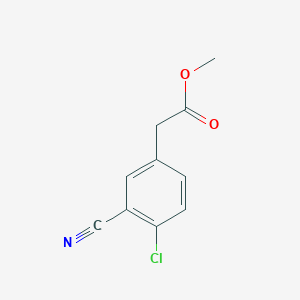
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine is an organic compound that features a pyridine ring substituted with an iodine atom at the second position and an alkynyl ether group at the third position The trimethylsilyl group attached to the alkyne provides stability and facilitates various synthetic transformations
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxypyridine.
Alkylation: The hydroxyl group is alkylated using 3-(trimethylsilyl)prop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Iodination: The resulting 3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine is then iodinated at the second position using iodine and a suitable oxidizing agent like silver trifluoroacetate in an inert solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity starting materials and reagents.
化学反应分析
Types of Reactions
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.
Oxidation and Reduction: The alkyne group can be oxidized to form diketones or reduced to alkenes or alkanes.
Deprotection: The trimethylsilyl group can be removed under acidic or basic conditions to yield the free alkyne.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.
Acids/Bases: For deprotection of the trimethylsilyl group.
Major Products
Cross-Coupling Products: Various substituted pyridines.
Oxidation Products: Diketones.
Reduction Products: Alkenes or alkanes.
Deprotected Alkynes: Free alkynes.
科学研究应用
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of novel materials with unique properties.
Catalysis: Employed in the development of new catalytic systems for organic transformations.
作用机制
The mechanism of action of 2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine depends on the specific reaction it undergoes. In cross-coupling reactions, the iodine atom is typically replaced by a nucleophile through a palladium-catalyzed mechanism. The trimethylsilyl group stabilizes the alkyne and can be selectively removed to reveal the reactive alkyne group, which can participate in further chemical transformations.
相似化合物的比较
Similar Compounds
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Bromo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine: Similar structure but with a bromine atom instead of an iodine atom.
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
2-Iodo-3-((3-(trimethylsilyl)prop-2-yn-1-yl)oxy)pyridine is unique due to the presence of both an iodine atom and a trimethylsilyl-protected alkyne group on a pyridine ring. This combination of functional groups provides versatility in synthetic applications, allowing for selective reactions and the formation of complex molecules.
属性
分子式 |
C11H14INOSi |
|---|---|
分子量 |
331.22 g/mol |
IUPAC 名称 |
3-(2-iodopyridin-3-yl)oxyprop-1-ynyl-trimethylsilane |
InChI |
InChI=1S/C11H14INOSi/c1-15(2,3)9-5-8-14-10-6-4-7-13-11(10)12/h4,6-7H,8H2,1-3H3 |
InChI 键 |
RUHZVJSWMROSTE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CCOC1=C(N=CC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dichloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B14119039.png)


![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B14119053.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119056.png)
![tert-butyl 9-bromo-2,3-dihydro-5-(2-hydroxyethyl)benzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B14119063.png)
![9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B14119066.png)


![N-[(4-butoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14119096.png)
![1-(4-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119099.png)

![6-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14119108.png)

